molecular formula C10H20O4 B13905826 Ethyl 2-((6-hydroxyhexyl)oxy)acetate

Ethyl 2-((6-hydroxyhexyl)oxy)acetate

Cat. No.: B13905826
M. Wt: 204.26 g/mol
InChI Key: NKEHQHHZFGVNGN-UHFFFAOYSA-N
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Description

Ethyl 2-((6-hydroxyhexyl)oxy)acetate is an ethyl ester derivative featuring an ethoxyacetate backbone substituted with a 6-hydroxyhexyloxy chain. Structurally, it combines a hydrophilic terminal hydroxyl group with a lipophilic hexyl chain, making it amphiphilic. This compound is hypothesized to exhibit unique solubility, reactivity, and crystallinity due to the interplay between its ester group and the hydroxyl-terminated alkyl chain.

Properties

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl 2-(6-hydroxyhexoxy)acetate

InChI

InChI=1S/C10H20O4/c1-2-14-10(12)9-13-8-6-4-3-5-7-11/h11H,2-9H2,1H3

InChI Key

NKEHQHHZFGVNGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((6-hydroxyhexyl)oxy)acetate can be synthesized through the esterification of 6-hydroxyhexanol with ethyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-hydroxyhexyl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((6-hydroxyhexyl)oxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-((6-hydroxyhexyl)oxy)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Ethyl 2-((6-hydroxyhexyl)oxy)acetate
  • Molecular Formula : C₁₁H₂₂O₅ (inferred).
  • Functional Groups : Ethyl ester, ether linkage, terminal hydroxyl group.
Ethyl 2-hydroxyacetate (CAS 623-50-7)
  • Molecular Formula : C₄H₈O₃.
  • Functional Groups : Ethyl ester, α-hydroxyl group.
  • Key Features: The hydroxyl group adjacent to the ester enhances polarity and solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated esters. However, its shorter chain limits hydrophobic interactions .
Hexyl acetate (CAS 142-92-7)
  • Molecular Formula : C₈H₁₆O₂.
  • Functional Groups : Simple ethyl ester with a linear hexyl chain.
  • Key Features : High lipophilicity due to the hexyl group; used in fragrances and solvents. Lacks hydrogen-bonding groups, leading to lower solubility in water compared to hydroxylated analogs .
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate
  • Molecular Formula : C₁₃H₁₂O₅.
  • Functional Groups : Ethyl ester, ether linkage, coumarin (aromatic α-pyrone ring).
  • Key Features : The coumarin core enables π-π stacking and UV absorption, while the ethoxyacetate group participates in weak C–H⋯O hydrogen bonds in crystalline states .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (Polar vs. Non-polar) Key Interactions
This compound* 234.29 (inferred) N/A N/A Moderate (amphiphilic) Hydrogen bonding, van der Waals
Ethyl 2-hydroxyacetate 104.10 N/A 185–190 High in polar solvents Strong hydrogen bonding
Hexyl acetate 144.21 -64 169–172 Low in water; high in organics van der Waals
Ethyl coumarin derivative 258.27 176–177 (crystals) N/A Low in water; soluble in DMSO π-π stacking, C–H⋯O bonds

*Inferred properties based on structural analogs.

Crystallinity and Hydrogen Bonding

  • This compound : Likely forms layered structures via intermolecular hydrogen bonds between the hydroxyl and ester groups, similar to coumarin derivatives. The hexyl chain may adopt an extended conformation, as seen in ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate .
  • Ethyl coumarin derivative : Exhibits planar molecular stacking with C–H⋯O interactions (3.446 Å between π-π stacked rings) and screw-axis-related crystal symmetry .

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